molecular formula C23H22N2O3 B243803 2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide

Cat. No. B243803
M. Wt: 374.4 g/mol
InChI Key: BSNZPAVRBMJNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is a synthetic compound that belongs to the class of N-arylphenylacetamide derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic properties in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. It has also been suggested that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been shown to exert various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to lower blood glucose levels and improve insulin sensitivity by enhancing glucose uptake in peripheral tissues. The compound has been demonstrated to possess antioxidant activity by increasing the activity of antioxidant enzymes and reducing lipid peroxidation in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide in lab experiments include its high potency, low toxicity, and ease of synthesis. The compound can be easily synthesized in large quantities and has been shown to exhibit significant therapeutic properties in various animal models. However, the limitations of using the compound in lab experiments include its poor solubility in water and its limited bioavailability. These factors may affect the absorption, distribution, and metabolism of the compound in vivo and may require the use of specialized delivery systems or formulations.

Future Directions

The future directions for the research on 2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide include the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The compound may also be evaluated for its potential as a therapeutic agent in various disease conditions, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in cells. The compound may also be tested in combination with other drugs or therapies to enhance its therapeutic efficacy and to reduce the risk of drug resistance.

Synthesis Methods

The synthesis method of 2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide involves the reaction of 2-(2-methylphenoxy) acetic acid with N-(4-aminophenyl) phenylacetamide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline powder with a melting point of 147-149°C.

Scientific Research Applications

2-(2-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide has been extensively studied for its therapeutic properties in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, antipyretic, and antioxidant activities. It has also been shown to possess potential anticancer, antidiabetic, and anticonvulsant properties. The compound has been tested in vitro and in vivo for its activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been evaluated for its ability to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H22N2O3/c1-17-7-5-6-10-21(17)28-16-23(27)25-20-13-11-19(12-14-20)24-22(26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

BSNZPAVRBMJNDF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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